molecular formula C19H25ClN2O4 B13738242 Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate CAS No. 41734-62-7

Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate

Cat. No.: B13738242
CAS No.: 41734-62-7
M. Wt: 380.9 g/mol
InChI Key: XSXRETGHZYFDKF-UHFFFAOYSA-N
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Description

Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate is a modified carbazole derivative featuring a partially saturated tetrahydro ring, a chlorine atom at position 6, a 3-dimethylaminopropyl side chain at position 9, and an oxalate counterion. The chlorine substituent is electron-withdrawing, which may stabilize the molecule or influence intermolecular interactions, while the dimethylaminopropyl group introduces a tertiary amine, likely improving solubility and membrane permeability in pharmaceutical contexts . The oxalate salt form further enhances aqueous solubility, a critical factor for bioavailability in drug formulations .

Carbazole derivatives are well-documented for diverse biological activities, including roles as insecticidal agents, pharmaceutical intermediates, and bioactive molecules .

Properties

CAS No.

41734-62-7

Molecular Formula

C19H25ClN2O4

Molecular Weight

380.9 g/mol

IUPAC Name

3-(6-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C17H23ClN2.C2H2O4/c1-19(2)10-5-11-20-16-7-4-3-6-14(16)15-12-13(18)8-9-17(15)20;3-1(4)2(5)6/h8-9,12H,3-7,10-11H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

XSXRETGHZYFDKF-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCN1C2=C(CCCC2)C3=C1C=CC(=C3)Cl.C(=O)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 6-substituted 1,2,3,4-tetrahydrocarbazole derivatives, including the 6-chloro-9-(3-dimethylaminopropyl) compound, typically proceeds via multi-step organic synthesis involving:

  • Formation of the tetrahydrocarbazole core
  • Introduction of the 6-chloro substituent
  • Alkylation at the 9-position with a 3-dimethylaminopropyl side chain
  • Conversion to the oxalate salt form

This approach is supported by various patents and literature, notably EP 0749962 B1 and WO2005005386A1, which describe related carbazole derivatives and their synthetic routes.

Stepwise Preparation Details

Step Description Key Reagents Conditions Notes
1 Synthesis of 6-chloro-1,2,3,4-tetrahydrocarbazole Starting carbazole or substituted carbazole Chlorination reagents (e.g., N-chlorosuccinimide) under controlled conditions Selective chlorination at the 6-position
2 Reductive amination or alkylation at 9-position 3-dimethylaminopropyl halide (e.g., bromide or chloride) Base (e.g., triethylamine), solvent (e.g., dichloromethane or tetrahydrofuran), mild heating Introduction of the 3-dimethylaminopropyl group via nucleophilic substitution or reductive amination
3 Purification of intermediate Silica gel chromatography or recrystallization Ambient to moderate temperature Ensures removal of side products
4 Formation of oxalate salt Oxalic acid or oxalate salts Solvent such as ethanol or methanol, stirring at room temperature Salt formation improves compound stability and solubility

Alternative Synthetic Routes

  • Some methods involve indolization steps where intermediates are cyclized to form the carbazole core before substitution.
  • Reductive amination is often preferred for the introduction of the dimethylaminopropyl side chain due to its mild conditions and high selectivity.
  • The use of ethyl formate and diazacompounds as intermediates has been described for related carbazole derivatives, which may be adapted for this compound.

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography is commonly employed to purify intermediates and final products.
  • Spectroscopy: NMR (using deuterated solvents such as CD3OD or CDCl3), IR, and Mass Spectrometry confirm structural integrity.
  • Salt Formation: The oxalate salt is characterized by its melting point, solubility profile, and sometimes by Vibrational Circular Dichroism (VCD) to confirm stereochemistry.

Summary Table of Key Reagents and Conditions

Reagent/Condition Purpose Typical Use
N-chlorosuccinimide (NCS) Chlorination at 6-position Selective electrophilic substitution
3-dimethylaminopropyl halide Alkylation at 9-position Nucleophilic substitution or reductive amination
Triethylamine (TEA) Base to neutralize acids Facilitates alkylation reactions
Ethanol/Methanol Solvent for salt formation Dissolution and crystallization of oxalate salt
Oxalic acid Salt formation Converts free base to oxalate salt

Chemical Reactions Analysis

Types of Reactions

Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Carbazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that certain N-substituted carbazoles exhibit potent antibacterial and antifungal properties. For instance, the introduction of specific moieties such as triazoles has enhanced antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) as low as 2–4 µg/mL . Additionally, compounds containing imidazole moieties have demonstrated efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Several studies have highlighted the neuroprotective potential of carbazole derivatives. A series of N-substituted carbazoles were synthesized and evaluated for their protective effects on neuronal cells against glutamate-induced injury. Notably, compounds with bulky substituents at the nitrogen position exhibited significant neuroprotective activity at concentrations as low as 3 µM . This suggests that structural modifications can enhance the neuroprotective effects of carbazole derivatives.

Antiviral Activity

Carbazole derivatives have also been investigated for their antiviral properties. Certain compounds have shown promising results against HIV and Hepatitis C virus (HCV). For example, one derivative demonstrated an EC50 value of 0.031 µM against HCV genotype 1b while maintaining low cytotoxicity . The structure-activity relationship studies revealed that specific substitutions on the carbazole scaffold are critical for enhancing antiviral efficacy.

Material Science Applications

Organic Electronics

Carbazole is recognized as a valuable molecular scaffold in organic electronics due to its excellent hole transport properties and stability. It is commonly used in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells. The high photoluminescence quantum yield of carbazole derivatives makes them suitable candidates for light-emitting materials .

Photoconductive Materials

The unique electronic properties of carbazole-based compounds enable their use in photoconductive applications. These materials can be utilized in sensors and imaging devices where light sensitivity is crucial.

Synthesis and Structural Modifications

The synthesis of carbazole derivatives typically involves multi-step organic reactions to introduce various functional groups that enhance their biological activities. The structural modifications at different positions on the carbazole ring can significantly influence their pharmacological properties.

Compound Biological Activity MIC (µg/mL) Notes
N-substituted CarbazolesAntibacterial1–8Effective against MRSA
Triazole-CarbazolesAntifungal2–4Enhanced activity against C. albicans
Imidazole-CarbazolesAntibacterial6–50Broad spectrum activity

Case Studies

Case Study 1: Neuroprotective Activity

In a study investigating neuroprotective effects, a series of N-alkyl-carbazole derivatives were tested for their ability to mitigate neuronal cell injury induced by oxidative stress. Compounds with specific substituents demonstrated significant neuroprotection, indicating the importance of molecular structure in therapeutic efficacy .

Case Study 2: Antiviral Properties

Research conducted on a series of carbazole derivatives aimed at HIV inhibition revealed that modifications at the nitrogen position significantly affected antiviral activity. The most potent compounds exhibited IC50 values significantly lower than those of standard treatments, highlighting their potential as novel antiviral agents .

Mechanism of Action

The mechanism of action of Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate involves its interaction with specific molecular targets and pathways. The dimethylaminopropyl side chain is believed to play a crucial role in its biological activity, potentially interacting with cellular receptors or enzymes. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1 summarizes key structural differences between the target compound and related carbazole derivatives:

Compound Name Substituents/Modifications Counterion Key Features
Target Compound 6-Cl, 9-(3-dimethylaminopropyl), tetrahydro Oxalate Enhanced solubility (oxalate), potential CNS targeting (dimethylaminopropyl)
3-Acetylamino Carbazole 3-Acetylamino None Pharmaceutical intermediate; acetyl group may modulate metabolic stability
Bromocarbazole Br substituent(s) None Halogenated derivative; potential use in halogen-bond-driven bioactive designs
N-Methyl Carbazole N-Methyl None Simplified alkylation; reduced polarity compared to tertiary amine derivatives
4-Hydroxy Carbazole 4-OH None Phenolic group enables hydrogen bonding; possible antioxidant applications
Tetrahydrocarbazone Tetrahydro modification None Reduced aromaticity; potential for improved pharmacokinetics

Key Observations :

  • The dimethylaminopropyl group in the target compound distinguishes it from simpler alkylated derivatives (e.g., N-methyl carbazole), offering enhanced interaction with biological membranes or receptors .
  • The oxalate counterion provides superior solubility compared to neutral derivatives like bromocarbazole or 3-acetylamino carbazole, which may require formulation aids for drug delivery .
  • Chlorine substituents are shared with insecticidal carbazole derivatives, suggesting possible overlap in bioactivity mechanisms (e.g., enzyme inhibition) .
Physicochemical Properties
  • Solubility : The oxalate salt likely grants the target compound higher aqueous solubility than neutral derivatives (e.g., N-methyl carbazole) .
Optical and Electronic Contrasts with Non-Pharmaceutical Carbazoles

While the target compound is designed for bioactivity, other carbazole derivatives (e.g., polycarbazoles in ) are used in organic photovoltaics due to their planar π-conjugated systems .

Biological Activity

Carbazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate is a notable member of this family. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H25ClN2O4\text{C}_{19}\text{H}_{25}\text{ClN}_{2}\text{O}_{4}. It features a tetrahydrocarbazole core with a chloro substituent and a dimethylaminopropyl side chain linked through an oxalate moiety. This structural configuration is crucial for its biological activity.

PropertyValue
Molecular FormulaC19H25ClN2O4
Molecular Weight364.87 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the tetrahydrocarbazole core.
  • Introduction of the chloro substituent.
  • Attachment of the dimethylaminopropyl group.
  • Formation of the oxalate salt.

These steps require precise control over reaction conditions to ensure high yields and purity.

Anticancer Properties

Carbazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can interact with various enzymes and receptors involved in cancer progression:

  • In vitro Studies : Carbazole derivatives have shown moderate to good activity against multiple cancer cell lines, including:
    • Human kidney adenocarcinoma (ACHN)
    • Pancreatic carcinoma (Panc1)
    • Non-small-cell lung carcinoma (H460)
    For instance, one study reported an IC50 value of 2.5 nM for a related carbazole derivative against Calu1 lung carcinoma cells .

The mechanism by which carbazole derivatives exert their anticancer effects includes:

  • Enzyme Inhibition : Some derivatives inhibit enzymes critical for tumor growth.
  • Apoptosis Induction : Compounds have been shown to promote apoptosis in cancer cells through various pathways .

Other Biological Activities

In addition to anticancer effects, carbazole derivatives exhibit other biological activities:

  • Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial properties against various pathogens.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects due to their ability to modulate neurotransmitter systems .

Case Studies

Several case studies highlight the biological activity of carbazole derivatives:

  • Study on Anticancer Activity : A series of tetrahydrocarbazole derivatives were synthesized and tested against HT-29 colon cancer cells. The results indicated significant cytotoxicity with IC50 values ranging from 12.2 µM to 84.7 µM , depending on the specific derivative tested .
  • Neuroprotective Study : Research conducted on N-substituted carbazoles demonstrated their potential in promoting neuronal survival in models of neurodegeneration .

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